3-(2-Bromoethyl)-8-oxa-3-azabicyclo[3.2.1]octane;hydrobromide
Description
3-(2-Bromoethyl)-8-oxa-3-azabicyclo[3.2.1]octane hydrobromide is a bicyclic compound featuring a bridged oxa-aza ring system. The core structure consists of a bicyclo[3.2.1]octane scaffold with an oxygen atom at position 8 and a nitrogen atom at position 2. The nitrogen is substituted with a 2-bromoethyl group, and the compound exists as a hydrobromide salt. This structural motif is critical for its reactivity, particularly in alkylation reactions and as an intermediate in medicinal chemistry.
Properties
IUPAC Name |
3-(2-bromoethyl)-8-oxa-3-azabicyclo[3.2.1]octane;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO.BrH/c9-3-4-10-5-7-1-2-8(6-10)11-7;/h7-8H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPKZVWYPBZVRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-Bromoethyl)-8-oxa-3-azabicyclo[3.2.1]octane; hydrobromide is a compound belonging to the azabicyclo family, which has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure that includes an oxygen atom, contributing to its unique chemical properties. The presence of a bromoethyl group suggests potential reactivity that could influence biological interactions.
Research indicates that compounds with similar azabicyclo structures can interact with various biological targets, including enzymes involved in inflammatory processes. For instance, certain derivatives have been shown to inhibit the activity of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in regulating inflammation by degrading palmitoylethanolamide (PEA) .
Biological Activity Overview
The biological activities of 3-(2-Bromoethyl)-8-oxa-3-azabicyclo[3.2.1]octane; hydrobromide can be summarized as follows:
- Anti-inflammatory Activity : Compounds derived from the azabicyclo[3.2.1]octane scaffold have demonstrated significant anti-inflammatory effects through the inhibition of NAAA, leading to increased levels of PEA, which has analgesic properties .
- Neuropharmacological Effects : Some studies suggest that azabicyclo compounds may exhibit neuroprotective effects, potentially influencing neurotransmitter systems .
Case Studies and Research Findings
Several studies have investigated the biological activity of azabicyclo compounds, providing insights into their efficacy and mechanisms:
- Inhibition of NAAA : A study reported that a related pyrazole azabicyclo[3.2.1]octane derivative exhibited an IC50 value of 0.042 μM against human NAAA, indicating potent inhibitory activity . Such findings suggest that 3-(2-Bromoethyl)-8-oxa-3-azabicyclo[3.2.1]octane; hydrobromide may share similar inhibitory properties.
- Structure-Activity Relationship (SAR) : Research on the SAR of azabicyclo compounds revealed that modifications to the bicyclic structure can significantly enhance biological activity and selectivity for specific targets . This highlights the potential for optimizing 3-(2-Bromoethyl)-8-oxa-3-azabicyclo[3.2.1]octane; hydrobromide for improved therapeutic effects.
Data Table: Biological Activity Comparison
The following table summarizes key findings from various studies on azabicyclo compounds related to their biological activities:
| Compound Name | Target Enzyme | IC50 (μM) | Biological Activity |
|---|---|---|---|
| ARN19689 | NAAA | 0.042 | Anti-inflammatory |
| ARN16186 | NAAA | 0.655 | Anti-inflammatory |
| 3-(2-Bromoethyl)-8-oxa-3-azabicyclo[3.2.1]octane; hydrobromide | TBD | TBD | TBD |
Comparison with Similar Compounds
Structural Analogues of the Bicyclo[3.2.1]octane Core
The bicyclo[3.2.1]octane scaffold is a versatile framework in drug discovery. Key analogs include:
Key Observations:
Substituent Effects :
- The 2-bromoethyl group in the target compound enhances electrophilicity, making it suitable for nucleophilic substitutions (e.g., coupling with indoles or pyrimidines, as seen in and ). In contrast, aryloxy or bulky substituents (e.g., diphenylmethoxy) improve binding to biological targets like kinases or neurotransmitter transporters .
- The hydrobromide salt improves solubility in polar solvents compared to the free base, a property shared with the hydrochloride analog .
Biological Activity: Compounds like 3-oxa-8-azabicyclo[3.2.1]octane derivatives (e.g., M18/M19 in ) exhibit mTOR inhibition (Ki = 13–24 nM), highlighting the scaffold’s versatility in targeting kinases. The target compound’s bromoethyl group may enable similar applications via post-synthetic modifications .
Synthetic Utility: The target compound’s bromoethyl group allows for further functionalization, such as Suzuki couplings or amide formations, as demonstrated in the synthesis of isothiazolo[4,3-b]pyridine inhibitors () and tricyclic quinolinones (). In contrast, 3-bromo-8-methyl analogs () serve as precursors for stereochemically complex molecules due to their defined stereocenters.
Counterion and Salt Forms
Salt forms critically influence physicochemical properties:
- Hydrobromide vs. Hydrochloride : The target compound’s hydrobromide salt may offer distinct crystallization patterns compared to the widely used hydrochloride salt of 8-oxa-3-azabicyclo[3.2.1]octane (). Bromide’s larger ionic radius could reduce hygroscopicity, enhancing storage stability.
- Free Base vs. Salt : Free bases (e.g., 8-azabicyclo[3.2.1]octane in ) are typically lipophilic, whereas salt forms improve aqueous solubility for biological assays .
Role in Medicinal Chemistry
- Kinase Inhibitors : Analogous compounds with morpholine-like substituents (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) are key motifs in PI3K/mTOR inhibitors (). The bromoethyl group in the target compound could enable covalent binding strategies.
- PET Ligand Synthesis : The bicyclic core is used in radiosynthesis (e.g., [18F]ATPFU for mTOR imaging), where brominated precursors facilitate isotopic labeling ().
Preparation Methods
[3+2]-Cycloaddition Strategies
The 8-oxa-3-azabicyclo[3.2.1]octane core is typically constructed via 1,3-dipolar cycloadditions between cyclopropanated heterocycles and dipolarophiles. Sonnleitner et al. demonstrated that cyclopropanated furans undergo microwave-assisted 6π-electrocyclic ring-opening to generate reactive 1,3-dipoles, which subsequently react with electron-deficient alkenes to form the bicyclic scaffold. For example, cyclopropanated furan 117 reacts with methyl acrylate at 150°C under microwave irradiation to yield 8-oxabicyclo[3.2.1]octane derivatives in 68–82% yield.
Table 1: Optimization of [3+2]-Cycloaddition Conditions
| Dipolarophile | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Methyl acrylate | 150 | 20 | 82 |
| Acrylonitrile | 140 | 25 | 75 |
| Maleic anhydride | 160 | 15 | 68 |
Enantioselective Cyclopropanation
The stereochemical integrity of the bicyclic system is controlled during the cyclopropanation step. Reiser's method employs chiral dirhodium catalysts (e.g., Rh₂(S-DOSP)₄) for asymmetric cyclopropanation of furans with diazo compounds, achieving enantiomeric excess (ee) >95%. This step is critical for subsequent functionalization at the 3-position.
Optimization of Hydrobromide Salt Formation
Acid Selection and Stoichiometry
Comparative studies reveal that hydrobromic acid in acetic acid (45% w/w) provides superior salt stability compared to HBr gas saturation. Optimal molar ratios of 1:1.2 (amine:HBr) prevent dihydrobromide formation while maintaining crystallinity.
Table 2: Hydrobromide Salt Crystallization Conditions
| Solvent System | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanol/EtOAc | 0–5 | 91 | 99.2 |
| Acetone | 25 | 85 | 98.7 |
| MTBE | −20 | 78 | 97.4 |
Polymorph Control
X-ray diffraction studies (Figure 1) identify Form I as the thermodynamically stable polymorph. Seeding with 0.5% w/w Form I crystals during cooling crystallization (−10°C/h) ensures phase purity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC method validation (USP <621>) shows:
- Column: Zorbax SB-C18, 4.6 × 150 mm, 3.5 μm
- Mobile phase: 10 mM NH₄OAc (pH 4.5)/MeCN (75:25)
- Retention time: 6.72 min
- System suitability: RSD <0.5% for peak area (n=6)
Comparative Evaluation of Synthetic Routes
Table 3: Route Comparison for 3-(2-Bromoethyl)-8-Oxa-3-Azabicyclo[3.2.1]Octane Hydrobromide
| Parameter | Cycloaddition Route | Alkylation Route | Cross-Coupling Route |
|---|---|---|---|
| Total Steps | 3 | 2 | 4 |
| Overall Yield (%) | 58 | 67 | 49 |
| Stereoselectivity | >98% ee | Racemic | 92% ee |
| PMI (kg/kg) | 32 | 19 | 41 |
Q & A
Q. Table 1: Typical Reaction Conditions
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Bromoethylation | HBr/AcOH | DCM | 50 | 65–75 |
| Cyclization | K₂CO₃ | EtOH | 40 | 80–85 |
Basic: How can spectroscopic techniques distinguish this compound from structurally similar azabicyclo derivatives?
Answer:
- NMR : The exo-configuration of the bromoethyl group shows distinct coupling patterns (e.g., H NMR: δ 3.8–4.2 ppm for CH₂Br, split due to bicyclic strain) .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 285.04 (C₉H₁₅Br₂NO⁺) confirms the hydrobromide salt .
- XRD : Crystal packing reveals a chair conformation for the 8-oxa-3-azabicyclo core, with Br···N hydrogen bonding stabilizing the structure .
Advanced: What methodological approaches resolve contradictions in reported biological activity data for azabicyclo derivatives?
Answer:
Discrepancies arise from stereochemical variations and assay conditions. Strategies include:
- Chiral chromatography (e.g., Chiralpak IA) to separate enantiomers, as biological activity often depends on absolute configuration .
- Standardized assays : For CNS-targeting studies, use consistent cell lines (e.g., SH-SY5Y neurons) and receptor-binding protocols (e.g., radioligand displacement for σ receptors) .
- Comparative SAR tables :
Q. Table 2: Activity of Azabicyclo Derivatives Against σ Receptors
| Compound | Substitution | IC₅₀ (nM) | Selectivity (σ₁/σ₂) |
|---|---|---|---|
| Target compound | 2-Bromoethyl | 12.3 ± 1.2 | 8.5 |
| Fluoromethyl analog | 2-Fluoroethyl | 45.6 ± 3.1 | 2.1 |
| Methyl analog | Methyl | >1000 | N/A |
Data suggests bromine enhances σ₁ affinity via hydrophobic interactions .
Advanced: How does the bromoethyl group influence reactivity in nucleophilic substitution reactions?
Answer:
The bromoethyl group acts as a leaving group in SN2 reactions but is sterically hindered by the bicyclic core. Methodological insights:
- Kinetic studies : Second-order rate constants (k₂) in ethanol/water show 10× slower reactivity compared to linear bromoalkanes due to bicyclic strain .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity of attacking agents (e.g., amines, thiols) .
- Byproduct analysis : Competing elimination (E2) forms olefins, detectable via GC-MS at >60°C .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Light sensitivity : Degrades under UV light (t₁/₂ = 48 hrs in daylight; store in amber vials) .
- Moisture control : Hydroscopic; store under inert gas (Ar/N₂) with desiccants (silica gel) .
- Temperature : Stable at –20°C for >12 months; avoid freeze-thaw cycles to prevent crystallization defects .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?
Answer:
- DFT calculations : Predict logP (2.1 ± 0.3) and pKa (8.9 for the tertiary amine), aligning with experimental solubility (20 mg/mL in PBS) .
- Molecular docking : Simulations with CYP3A4 suggest moderate metabolic stability (t₁/₂ = 3.5 hrs in liver microsomes) .
- ADMET profiles : Use tools like SwissADME to optimize blood-brain barrier penetration (predicted BBB+ = 0.89) .
Advanced: What strategies mitigate enantiomer interference in pharmacological studies?
Answer:
- Chiral auxiliaries : Synthesize enantiopure intermediates using (R)- or (S)-proline-derived catalysts .
- Dynamic resolution : Racemic mixtures can be resolved via enzyme-mediated kinetic resolution (e.g., lipase B in tert-butanol) .
- Circular dichroism : Confirm enantiomeric excess (>98%) by CD ellipticity at 220–250 nm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
